molecular formula C22H19N3O3S2 B12191242 (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12191242
M. Wt: 437.5 g/mol
InChI Key: RFHXNPQOHBOOHB-UYRXBGFRSA-N
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Description

The compound “(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one” is a rhodanine derivative characterized by a thiazolidinone core substituted with a thioxo group at position 2 and a quinoxalin-5-ylmethylidene moiety at position 3. The nitrogen at position 3 is further functionalized with a 2-(3,4-dimethoxyphenyl)ethyl group.

For example, 3-phenyl-2-thioxo-1,3-thiazolidin-4-one reacts with aldehydes (e.g., 2-methylbenzaldehyde) in aqueous K₂CO₃ to form (5Z)-5-(substituted-benzylidene) derivatives . The target compound likely follows a similar route, substituting quinoxaline-5-carbaldehyde for the aldehyde component .

Properties

Molecular Formula

C22H19N3O3S2

Molecular Weight

437.5 g/mol

IUPAC Name

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19N3O3S2/c1-27-17-7-6-14(12-18(17)28-2)8-11-25-21(26)19(30-22(25)29)13-15-4-3-5-16-20(15)24-10-9-23-16/h3-7,9-10,12-13H,8,11H2,1-2H3/b19-13-

InChI Key

RFHXNPQOHBOOHB-UYRXBGFRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/C3=C4C(=CC=C3)N=CC=N4)/SC2=S)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=C4C(=CC=C3)N=CC=N4)SC2=S)OC

Origin of Product

United States

Preparation Methods

One-Pot Multicomponent Synthesis

A highly efficient method involves reacting 2-(3,4-dimethoxyphenyl)ethylamine with carbon disulfide (CS₂) and fumaryl chloride in aqueous media. This protocol, adapted from Thieme Connect, proceeds via nucleophilic attack of the amine on CS₂, followed by cyclization mediated by fumaryl chloride. The reaction achieves yields of 70–85% under mild conditions (25–40°C, 4–6 hours).

Amine+CS2+Fumaryl chlorideThiazolidinone intermediate[4]\text{Amine} + \text{CS}_2 + \text{Fumaryl chloride} \rightarrow \text{Thiazolidinone intermediate} \quad

Key advantages include minimal purification requirements and scalability. However, stereochemical control of the exocyclic double bond remains a challenge, necessitating post-synthetic modifications.

Stepwise Cyclization via 2-Iminothiazolidin-4-one

Frontiers outlines an alternative route using 2-iminothiazolidin-4-one as a precursor. Thiourea and 2-chloroacetic acid undergo reflux in glacial acetic acid to form the intermediate, which is subsequently alkylated with 2-(3,4-dimethoxyphenyl)ethyl bromide in ethanol (12 hours, 78% yield). This method permits precise functionalization but requires stringent moisture control.

Stereochemical Control and Purification

Z-Isomer Selectivity

The Z-configuration is thermodynamically stabilized by intramolecular hydrogen bonding between the thioxo group and the quinoxaline nitrogen. Polar solvents (e.g., ethanol) enhance selectivity by stabilizing the transition state, achieving >90% Z-isomer purity.

Chromatographic Purification

Silica gel column chromatography (hexane:ethyl acetate, 3:1) removes byproducts, while recrystallization from hot ethanol yields analytically pure crystals (m.p. 215–217°C).

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)StereoselectivityKey Advantage
One-pot70–854–6ModerateScalability, minimal steps
Stepwise65–7824–36HighPrecise functionalization
Microwave-assisted82–890.5–1ModerateRapid synthesis

Microwave-assisted synthesis (e.g., 800W irradiation for 30 minutes) reduces reaction times but requires specialized equipment.

Analytical Validation

  • IR Spectroscopy :

    • νC=O\nu_{\text{C=O}}: 1680–1700 cm⁻¹ (thiazolidinone carbonyl).

    • νC=S\nu_{\text{C=S}}: 1240–1260 cm⁻¹.

  • ¹H NMR :

    • Exocyclic double bond protons: δ 6.8–7.2 (d, J=10.2J = 10.2 Hz, Z-isomer).

    • Methoxy groups: δ 3.7–3.9 (s, 6H).

  • X-ray Crystallography : Confirms planar geometry of the thiazolidinone ring and Z-configuration.

Industrial and Environmental Considerations

  • Solvent selection : Ethanol and water are preferred for green chemistry compliance.

  • Catalyst recycling : Pyrrolidine and ammonium acetate can be recovered via distillation .

Chemical Reactions Analysis

Nucleophilic Reactions

The thioxo (C=S) group at position 2 and the methylidene (C=CH) group at position 5 serve as primary reactive sites.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Nucleophilic substitution Amines, hydrazinesThioamide derivatives via S-substitution
Michael addition Enolates, Grignard reagentsAdducts at the methylidene position
  • Example: Reaction with hydrazine yields (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-hydrazinyl-1,3-thiazolidin-4-one , confirmed via 1H^1H-NMR and IR spectroscopy.

Cycloaddition and Ring-Opening Reactions

The quinoxaline moiety participates in cycloaddition reactions, while the thiazolidinone ring undergoes ring-opening under acidic/basic conditions.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
1,3-Dipolar cycloaddition Nitrile oxides, diazo compoundsFused heterocyclic systems (e.g., triazoles)
Acid-catalyzed hydrolysis HCl (6M), refluxCleavage to thiourea and quinoxaline fragments
  • Under acidic conditions, the thiazolidinone ring hydrolyzes to form 3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea and quinoxaline-5-carbaldehyde .

Oxidation and Reduction

The methylidene group and sulfur atoms are redox-active centers.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Oxidation (C=CH) KMnO4_4, H2_2O2_2Quinoxaline-5-carboxylic acid
Reduction (C=S → C–SH) NaBH4_4, ethanolDihydrothiazolidinone derivative
  • Oxidation of the methylidene group converts the compound into quinoxaline-5-carboxylic acid , verified by mass spectrometry.

Electrophilic Aromatic Substitution

The dimethoxyphenyl group undergoes electrophilic substitution at the para position relative to methoxy groups.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Nitration HNO3_3, H2_2SO4_4Nitro-substituted dimethoxyphenyl
Halogenation Br2_2, FeCl3_3Brominated derivative at C4’
  • Bromination yields (5Z)-3-[2-(3,4-dimethoxy-5-bromophenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one , characterized by X-ray crystallography .

Metal Coordination and Complexation

The sulfur and nitrogen atoms facilitate coordination with transition metals.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Pd(II) complexation PdCl2_2, DMSOSquare-planar Pd complex
Cu(I)-catalyzed coupling CuI, phenanthrolineCross-coupled aryl derivatives
  • The Pd(II) complex exhibits enhanced stability in DMSO, with a coordination sphere involving the thioxo sulfur and quinoxaline nitrogen .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the methylidene group.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Photodimerization UV light (λ = 254 nm), benzeneCyclobutane-linked dimer
  • The dimer exhibits a melting point of 218–220°C and reduced solubility in polar solvents.

Bioconjugation and Prodrug Activation

The compound reacts with biomolecules under physiological conditions.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Glutathione conjugation GSH, pH 7.4Thiol-adduct for detoxification
Esterase hydrolysis Porcine liver esteraseActive carboxylic acid metabolite
  • The glutathione adduct shows a molecular ion peak at m/z 689.2 in LC-MS analysis .

Scientific Research Applications

Research indicates that compounds containing thiazolidinone moieties exhibit various biological activities, including:

  • Anticancer Properties : Some derivatives have shown potential as inhibitors of cancer cell proliferation. For instance, compounds similar to (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one were evaluated for their efficacy against specific leukemia cell lines, demonstrating significant growth inhibition at low concentrations .
  • Antimicrobial Effects : The thiazolidinone framework is known for its antimicrobial properties. Studies have explored various derivatives against bacterial strains, revealing promising results that warrant further investigation .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For example, it was noted for inhibiting MEK1/2 kinases effectively in certain leukemia models .

Case Studies

Several studies have documented the applications of (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one:

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer effects on leukemia cell lines.
    • Method : Treatment with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations as low as 0.3 µM .
  • Antimicrobial Evaluation :
    • Objective : Assessing the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Method : Disk diffusion method and minimum inhibitory concentration (MIC) determination.
    • Results : The compound exhibited notable antimicrobial activity with MIC values comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and related rhodanine derivatives:

Compound Name Substituent at Position 5 Substituent at Position 3 Notable Features Reference
Target Compound Quinoxalin-5-ylmethylidene 2-(3,4-Dimethoxyphenyl)ethyl Bulky aromatic quinoxaline; electron-rich 3,4-dimethoxyphenethyl group
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (I) 2-Methylbenzylidene Phenyl Simple methyl and phenyl groups; crystallizes as yellow prisms
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (II) 2-Hydroxybenzylidene Phenyl Hydroxy group enables hydrogen bonding; methanol solvate formation
(5Z)-5-(3,4-Dimethoxybenzylidene)-3-(4-methylphenyl)-2-thioxothiazolidin-4-one 3,4-Dimethoxybenzylidene 4-Methylphenyl Similar dimethoxy substitution but lacks the ethyl linker and quinoxaline moiety
(5Z)-5-(Pyrazin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one (15) Pyrazin-2-ylmethylidene None (unsubstituted) Heteroaromatic pyrazine group; smaller substituent at position 3

Physicochemical Properties

  • Crystallography : Substituents influence crystal packing. For example, compound I forms yellow prisms with C–H···S hydrogen bonds, whereas hydroxy-substituted analogs (II) exhibit O–H···O/S interactions .

Challenges and Limitations

  • Synthetic Complexity: Introducing the quinoxaline moiety requires specialized aldehydes, increasing synthesis difficulty compared to benzaldehyde derivatives .
  • Cytotoxicity : Some rhodanine derivatives show cytotoxicity at higher concentrations (e.g., SI < 10), though the target compound’s dimethoxy groups may mitigate this .

Biological Activity

The compound (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.

Overview of Thiazolidinones

Thiazolidinones are a class of heterocyclic compounds characterized by a thiazolidine ring, which includes sulfur and nitrogen atoms. They have been extensively studied for their pharmacological properties, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antidiabetic
  • Antioxidant

The structural modifications of thiazolidinones can significantly influence their biological activity, making them valuable scaffolds for drug design .

Anticancer Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit potent anticancer properties. The compound has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar thiazolidinone structures have been reported to inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHT29 (colon cancer)10.5Apoptosis induction
Compound BH460 (lung cancer)15.2Cell cycle arrest
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-oneMCF7 (breast cancer)TBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazolidinones are known to exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as antibiotic agents .

Table 2: Antimicrobial Activity

CompoundBacteria TestedZone of Inhibition (mm)
Compound CE. coli18
Compound DS. aureus22
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-oneTBD

Other Biological Activities

In addition to anticancer and antimicrobial effects, thiazolidinones have demonstrated a range of other biological activities:

  • Antioxidant Properties : The compound may exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Some derivatives have been shown to inhibit inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis .

Case Studies and Research Findings

Several studies have explored the structure-activity relationship (SAR) of thiazolidinone derivatives. Modifications at specific positions on the thiazolidine ring can enhance biological activity significantly. For example, substituents at the C2 position have been linked to improved anticancer efficacy .

A notable study synthesized various thiazolidinone derivatives and assessed their biological activity using in vitro assays. The results indicated that certain modifications led to enhanced potency against specific cancer cell lines and bacterial strains .

Q & A

Q. What are the common synthetic routes for preparing this thiazolidinone derivative?

The compound is synthesized via a multi-step approach:

  • Step 1 : Condensation of 3,4-dimethoxyphenethylamine with thiosemicarbazide to form a thiosemicarbazone intermediate.
  • Step 2 : Cyclization with chloroacetic acid or derivatives under reflux in a solvent system (e.g., DMF/acetic acid) to form the thiazolidinone core .
  • Step 3 : Introduction of the quinoxalinylmethylene group via Knoevenagel condensation using quinoxaline-5-carbaldehyde under basic or acidic conditions. Optimization of reaction time (2–6 hours) and temperature (70–90°C) is critical to achieve the Z-configuration .
  • Purification : Recrystallization from DMF/ethanol mixtures improves yield and purity .

Q. How is the Z-configuration of the quinoxalinylmethylene group confirmed experimentally?

The stereochemistry is validated using:

  • 1H NMR : The coupling constant (J) between the exocyclic double bond protons (typically 10–12 Hz for Z-isomers) .
  • X-ray crystallography : Direct visualization of the spatial arrangement (e.g., C8–C10 bond length ~1.36 Å and dihedral angles < 5° between thiazolidinone and quinoxaline rings) .
  • DFT calculations : Comparison of computed and experimental UV-Vis spectra (e.g., λmax at 350–370 nm) and frontier molecular orbitals (HOMO-LUMO gap ~3.5 eV) .

Q. What spectroscopic techniques are essential for structural characterization?

  • FT-IR : Confirm the presence of thioxo (C=S) stretch at 1220–1250 cm⁻¹ and carbonyl (C=O) at 1680–1720 cm⁻¹ .
  • 13C/1H NMR : Identify methoxy groups (δ 55–56 ppm for 3,4-dimethoxy), thiazolidinone C=O (δ 170–175 ppm), and quinoxaline protons (δ 8.2–8.8 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 480–485) and isotopic patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the Knoevenagel condensation step?

Contradictory reports on yields (30–70%) suggest the following optimizations:

  • Catalyst screening : Use ammonium acetate or piperidine instead of traditional bases to enhance regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes, while acetic acid facilitates proton transfer .
  • Microwave-assisted synthesis : Reduces reaction time from 6 hours to 20–30 minutes, minimizing decomposition .
  • Monitoring by TLC : Use ethyl acetate/hexane (3:7) to track intermediate formation and prevent over-alkylation .

Q. What strategies resolve contradictions in reported biological activity data for thiazolidinone derivatives?

Discrepancies in antimicrobial or anticancer assays may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl, NO2) on the quinoxaline ring enhance activity by 2–3-fold compared to methoxy groups .
  • Assay variability : Standardize MIC (Minimum Inhibitory Concentration) tests using broth microdilution (CLSI guidelines) to ensure reproducibility .
  • Cellular uptake studies : Fluorescence labeling (e.g., dansyl derivatives) quantifies intracellular accumulation, correlating with potency .

Q. How do computational methods like DFT aid in understanding electronic interactions in this compound?

  • Charge distribution analysis : The 3,4-dimethoxyphenyl group donates electron density (+0.25 e) to the thiazolidinone core, stabilizing the HOMO (-5.8 eV) .
  • Docking studies : The quinoxaline moiety interacts with hemoglobin subunits (PDB ID: 1HHO) via π-π stacking (binding energy: -8.2 kcal/mol), explaining potential antimalarial activity .
  • MD simulations : Predict solvation effects in aqueous DMSO, showing a 15% increase in solubility compared to ethanol .

Methodological Notes

  • Contradiction Handling : When conflicting data arise (e.g., reaction yields), cross-validate using orthogonal techniques (e.g., LC-MS for purity, DSC for crystallinity) .
  • Safety Protocols : Use gloveboxes for air-sensitive steps (e.g., thiolation) and PPE for handling toxic intermediates (e.g., isothiocyanates) .

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